molecular formula C12H21N3OS B5885140 1-(Cyclopentylcarbamothioyl)piperidine-4-carboxamide

1-(Cyclopentylcarbamothioyl)piperidine-4-carboxamide

Cat. No.: B5885140
M. Wt: 255.38 g/mol
InChI Key: DLJLJUWJESBTFI-UHFFFAOYSA-N
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Description

1-(Cyclopentylcarbamothioyl)piperidine-4-carboxamide is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of piperidine-4-carboxamides, which have been studied for their potential therapeutic properties, particularly in the field of antimicrobial and antiviral research .

Preparation Methods

The synthesis of 1-(Cyclopentylcarbamothioyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxamide with cyclopentyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(Cyclopentylcarbamothioyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Properties

IUPAC Name

1-(cyclopentylcarbamothioyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3OS/c13-11(16)9-5-7-15(8-6-9)12(17)14-10-3-1-2-4-10/h9-10H,1-8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJLJUWJESBTFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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